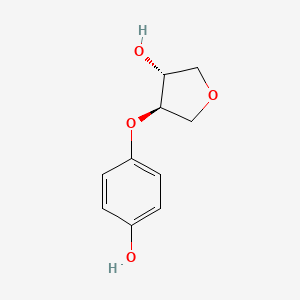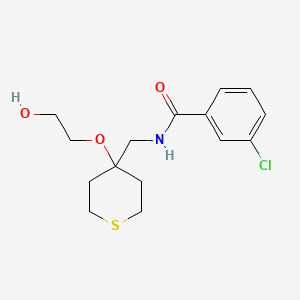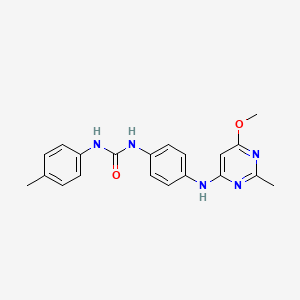
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, an aniline moiety, and a urea linkage. Its chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of the pyrimidine ring. The methoxy and methyl groups are introduced through specific substitution reactions. The aniline derivative is then coupled with the pyrimidine intermediate under controlled conditions to form the desired product. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to various physiological effects. The exact pathways and targets depend on the context of its use, such as in cancer cells or other biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea: Known for its unique structure and diverse applications.
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-chlorophenyl)urea: Similar structure but with a chlorine substituent, leading to different chemical properties.
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-bromophenyl)urea: Bromine substituent provides distinct reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various research fields makes it a valuable compound for scientific exploration.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13-4-6-16(7-5-13)24-20(26)25-17-10-8-15(9-11-17)23-18-12-19(27-3)22-14(2)21-18/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBQPBDOJVAJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
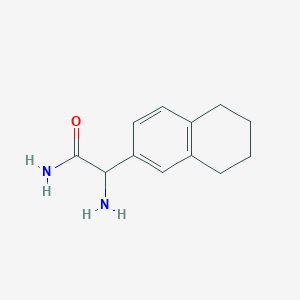
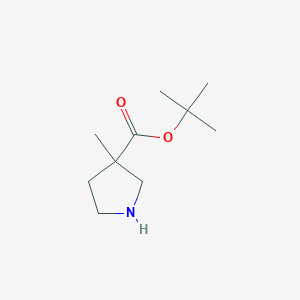

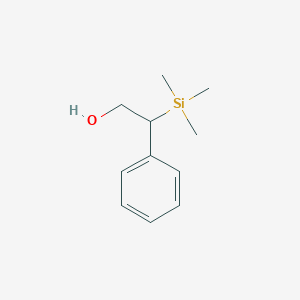
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one](/img/structure/B2638047.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2638050.png)
![6-(4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]hexanamide](/img/structure/B2638051.png)

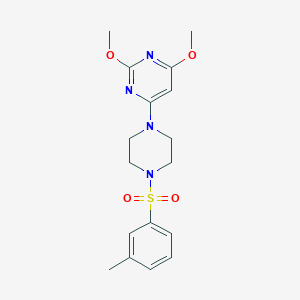
![3-methyl-2-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2638055.png)
![4-Methyl-N-[(E)-pyridin-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B2638058.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)
